molecular formula C13H16O3 B1678092 Precocene II CAS No. 644-06-4

Precocene II

Cat. No. B1678092
CAS RN: 644-06-4
M. Wt: 220.26 g/mol
InChI Key: PTIDGSWTMLSGAH-UHFFFAOYSA-N
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Description

Precocene II is an insect antijuvenile hormone . It is a constituent of essential oils and is known for its antijuvenile hormone activity in insects . It is a slightly yellow powder and is used for research purposes .


Synthesis Analysis

Precocene II can be synthesized from the leaf-derived root culture of Ageratum conyzoides, a common weed, when elicited with 100 µM methyl jasmonate (MeJA). This process results in a four-fold increase in the production of Precocene II compared to non-elicited roots .


Molecular Structure Analysis

The molecular formula of Precocene II is C13H16O3 . It has a molecular weight of 220.26 . The structure of Precocene II is symmetrical, which can be evaluated by its anisotropy .


Chemical Reactions Analysis

Precocene II has been found to show better in vitro antioxidant activity against various test systems . It also showed better cytotoxic and apoptosis-inducing potential against the cervical cancer cell line (HeLa) .


Physical And Chemical Properties Analysis

Precocene II is a slightly yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 220.26 and a molecular formula of C13H16O3 .

Scientific Research Applications

1. Effects on Insect Physiology and Reproduction

Precocene II, primarily recognized for its anti-juvenile hormone activity, exhibits significant effects on various insect species. For instance, it causes degeneration of the corpus allatum in adult females of the bug Oncopeltus fasciatus, inhibiting egg maturation and resulting in irreversible damage to the corpus allatum (Unnithan, Nair & Bowers, 1977). Similarly, in Thermobia domestica, precocene II shows antigonadotropic effects, leading to inhibited oocyte maturation and degeneration of corpora allata (Bitsch & Bitsch, 1984).

2. Insect Growth and Development

Research indicates that precocene II induces precocious metamorphosis in various insects, such as Rhodnius prolixus and Triatoma dimidiata, highlighting its potential as a fumigant against these species. This effect can be countered with juvenile hormone replacement therapy (Tarrant, Cupp & Bowers, 1982). The compound also modifies maternal responsiveness in insects, as observed in the burrower bug Sehirus cinctus, indicating a role of corpora allata in governing maternal behavior (Kight, 1998).

3. Metabolic Pathways in Insects

Precocene II metabolism has been studied across various insect species, revealing quantitative and qualitative differences in metabolic profiles that do not correlate with sensitivity to precocene. Two metabolites identified are O-β-glucosides of monodemethylated precocene II (Bergot, Judy, Schooley & Tsai, 1980).

4. Impact on Embryogenesis and Organ Development

Precocene II has been used as a tool to uncover juvenile hormone functions during embryogenesis in Oncopeltus fasciatus, with notable effects like the secondary dorsal closure defect. This suggests that juvenile hormone controls ectodermal growth processes leading to secondary dorsal closure (Dorn, 1982).

5. Inhibition of Juvenile Hormone Biosynthesis

Studies have shown that precocene II inhibits juvenile hormone biosynthesis in cockroach corpora allata in vitro, suggesting a mechanism of action through the direct inhibition of hormone biosynthesis (Pratt & Bowers, 1977).

6. Microbial Transformation and Fungal Effects

Microorganisms like Streptomyces griseus transform precocene II into major metabolites such as precocene II-3,4-dihydrodiols and 3-chromenol, with involvement of a monooxygenase enzyme system (Sariaslani, McGee & Ovenall, 1987). In Fusarium graminearum, precocene II binds to the voltage-dependent anion channel, increasing superoxide levels in mitochondria and inhibiting trichothecene production (Furukawa et al., 2015).

Safety And Hazards

Precocene II may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated . It is advised to use proper personal protective equipment while handling Precocene II .

Future Directions

Precocene II and its regioisomers have demonstrated promising fungitoxic activity. These compounds can be subjected to minor structural modifications to yield promising and novel fungicides . Additionally, the use of methyl jasmonate (MeJA) elicitation has been suggested as a good choice for increased production of biologically important compounds like Precocene II from the root cultures of Ageratum conyzoides .

properties

IUPAC Name

6,7-dimethoxy-2,2-dimethylchromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)6-5-9-7-11(14-3)12(15-4)8-10(9)16-13/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIDGSWTMLSGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060942
Record name 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Precocene II

CAS RN

644-06-4
Record name Precocene II
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Record name Precocene II
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Record name Precocene II
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Record name 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-
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Record name 2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-
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Record name 6,7-dimethoxy-2,2-dimethyl2H-1-benzopyran
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Record name PRECOCENE II
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Synthesis routes and methods

Procedure details

In a mixture of 75 ml of tetrahydrofurane and 25 ml of ethanol 4.7 g (20 millimoles) of 6,7-dimethoxy-2,2-dimethyl-4-chromanone are dissolved, whereupon 1.5 g (40 millimoles) of sodium tetrahydro borate are added in small portions. The reaction mixture is heated to boiling for an hour, cooled to 15° C., whereupon 50 ml of 4N hydrochloric acid are added and the mixture is stirred at a temperature not exceeding 20° C. for 3 30 minutes. The two-phase layer is separated, the aqueous phase is extracted twice with 40 ml of petrol-ether (30°-40° C.) each, the organic phases are collected, washed twice with 25 ml of 5% sodium hydroxide solution and twice with 40 ml water each, dried over sodium sulfate and evaporated. The residue is crystallized from 80% methanol. Thus 4.0 g of the desired compound are obtained, yield 92%. Mp.: 46°-47° C.
[Compound]
Name
sodium tetrahydro borate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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